molecular formula C6H5FINO2S B8556128 2-Fluoro-6-iodobenzenesulfonamide

2-Fluoro-6-iodobenzenesulfonamide

Cat. No.: B8556128
M. Wt: 301.08 g/mol
InChI Key: IIFLVEJGCDJJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-iodobenzenesulfonamide (C₆H₅FINO₂S) is a halogenated aromatic sulfonamide derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position of the benzene ring, with a sulfonamide (-SO₂NH₂) functional group. The molecular weight is 315.07 g/mol. Sulfonamides are historically significant for antibacterial activity, and the addition of halogens can modulate electronic properties, solubility, and metabolic stability .

Properties

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-fluoro-6-iodobenzenesulfonamide

InChI

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

IIFLVEJGCDJJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)S(=O)(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing fluorine and iodine in this compound likely increase the acidity of the sulfonamide proton (NH₂), enhancing its ability to participate in hydrogen bonding or act as a leaving group in synthetic pathways.
  • Steric Considerations : The bulky iodine atom at the 6-position may hinder reactions at the para position, directing substitution to less hindered sites.
  • Biological Relevance : Sulfonamides with halogen substituents are explored for antimicrobial and carbonic anhydrase inhibitory activity. The iodine atom’s size and polarizability could improve binding affinity in enzyme pockets compared to smaller halogens .

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